molecular formula C24H25N3O3 B3298907 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 898432-94-5

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B3298907
CAS RN: 898432-94-5
M. Wt: 403.5 g/mol
InChI Key: SKDPAVWSTBGZNA-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a vital enzyme that plays a crucial role in cellular signaling, including cell growth, differentiation, and survival. The inhibition of PLD by FIPI has been shown to have significant effects on various cellular processes, making it a promising candidate for scientific research.

Mechanism of Action

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide inhibits PLD by binding to the catalytic site of the enzyme, preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of PLD activity has downstream effects on various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of PLD activity by this compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy. In neurobiology, this compound has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide has several advantages for lab experiments, including its specificity for PLD, its small size, and its ability to penetrate cell membranes. However, this compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various disease states, and the exploration of the potential therapeutic applications of this compound in cancer, neurobiology, and immunology. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
This compound, or this compound, is a promising small molecule inhibitor of PLD with significant potential for scientific research. Its inhibition of PLD activity has downstream effects on various cellular processes, making it a valuable tool for investigating the role of PLD in disease states and exploring potential therapeutic applications. However, further research is needed to optimize its pharmacokinetic properties and elucidate its molecular mechanisms of action.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenethyloxalamide has been extensively studied in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurobiology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23(25-14-12-18-7-2-1-3-8-18)24(29)26-17-21(22-11-6-16-30-22)27-15-13-19-9-4-5-10-20(19)27/h1-11,16,21H,12-15,17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDPAVWSTBGZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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